5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one
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Overview
Description
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 3rd position on the pyridin-2-one ring. Fluorinated pyridines are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate reagents to form the desired pyridin-2-one derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The chlorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridin-2-one derivatives, while substitution reactions can lead to the formation of various substituted pyridin-2-one compounds .
Scientific Research Applications
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and chlorine atom can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(trifluoromethyl)pyridazine: Similar structure with a pyridazine ring instead of a pyridin-2-one ring.
Trifluoromethylpyridines: A broader class of compounds with similar trifluoromethyl substitution.
Uniqueness
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C6H3ClF3NO |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
5-chloro-3-(trifluoromethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2,4H |
InChI Key |
GIRFNSMGDWNFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1C(F)(F)F)Cl |
Origin of Product |
United States |
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